molecular formula C13H11ClO2S B1352994 3-(4-methylphenyl)benzenesulfonyl Chloride CAS No. 885950-93-6

3-(4-methylphenyl)benzenesulfonyl Chloride

Cat. No.: B1352994
CAS No.: 885950-93-6
M. Wt: 266.74 g/mol
InChI Key: JGYKVRFGHDJJJZ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group attached to a chlorine atom. This compound is often used as a building block in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)benzenesulfonyl chloride can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)benzenesulfonyl chloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(4-Methylphenyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester bonds, respectively. The compound’s reactivity is due to the presence of the electron-withdrawing sulfonyl group, which increases the electrophilicity of the carbon atom bonded to the chlorine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)benzenesulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the phenyl ring. This combination of functional groups imparts specific reactivity and properties, making it useful in various synthetic applications .

Properties

IUPAC Name

3-(4-methylphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYKVRFGHDJJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403926
Record name 3-(4-methylphenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-93-6
Record name 3-(4-methylphenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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